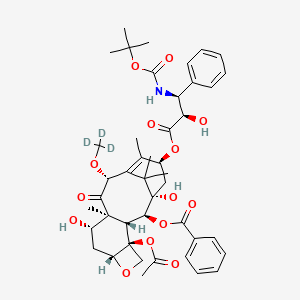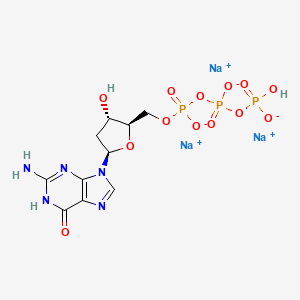
4'-Raloxifene-β-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is a benzothiophene glucuronidated at the 4’ position, making it a selective and orally active estrogen receptor antagonist. It is primarily used for inhibiting bone loss and resorption, and lowering lipid levels [2][2].
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. The detailed synthetic route can be found in patent US5567820A .
Industrial Production Methods
Industrial production of 4’-Raloxifene-β-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of high-efficiency catalysts .
化学反应分析
Types of Reactions
4’-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
4’-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential in treating conditions like osteoporosis and hyperlipidemia.
Industry: Utilized in the development of pharmaceuticals targeting estrogen receptors[][2].
作用机制
4’-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly ERα and ERβ. This binding inhibits the receptor’s activity, leading to reduced bone resorption and lower lipid levels. The compound’s glucuronidation at the 4’ position enhances its selectivity and oral bioavailability [2][2].
相似化合物的比较
Similar Compounds
Raloxifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM with similar applications in osteoporosis treatment[][2].
Uniqueness
4’-Raloxifene-β-D-glucopyranoside is unique due to its specific glucuronidation at the 4’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects with potentially fewer side effects [2][2].
属性
CAS 编号 |
334758-19-9 |
|---|---|
分子式 |
C₃₄H₃₇NO₉S |
分子量 |
635.72 |
同义词 |
[2-[4-(β-D-Glucopyranosyloxy)phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)




